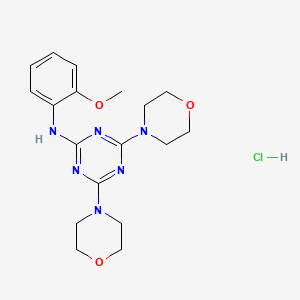
N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the piperazine family . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is involved in the synthesis of novel triazole derivatives with potential antimicrobial activities. These derivatives are synthesized through reactions involving various primary amines and have been screened for their effectiveness against test microorganisms, showing good to moderate activities (Bektaş et al., 2007).
Microwave-Assisted Synthesis
A method utilizing microwave irradiation for the synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including this compound, has been developed. This one-pot synthesis approach facilitates the rapid production of these compounds from cyanoguanidine, aromatic aldehydes, and cyclic amines, demonstrating the versatility of microwave-assisted synthesis in creating triazine derivatives with potential biological activity (Dolzhenko et al., 2021).
Kinetic Studies
Research on the kinetics and mechanisms of reactions involving similar triazine compounds highlights the role of this compound in understanding the interaction with alicyclic amines. These studies offer insights into the reactivity of triazine derivatives, providing a basis for further applications in chemical synthesis and modification (Castro et al., 2001).
Novel Triazine Derivatives with Antibacterial Evaluation
The compound has been used in the synthesis of new triazine derivatives bearing a chalcone moiety, demonstrating its utility in creating molecules with potential antibacterial properties. These synthesized compounds were tested against strains of bacteria, showing mild to moderate activity, which indicates its relevance in developing new antimicrobial agents (Soliman et al., 2023).
Thermal Rearrangement Studies
Investigations into the thermal rearrangement of sym-triazines, including those substituted with morpholino groups, have revealed the formation of oxazolo- and imidazo-sym-triazinones upon thermolysis. This research underscores the thermal stability and reactivity of this compound and its derivatives, contributing to our understanding of triazine chemistry (Dovlatyan et al., 2010).
Mecanismo De Acción
Target of Action
The compound N-(2-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, also known as N-(2-methoxyphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride, is an effective blocker of striatal dopaminergic receptors in the brain . It is apparently the simplest chemical structure known to exert dopaminergic blocking activity .
Mode of Action
The compound interacts with its targets, the dopaminergic receptors, by blocking them. This blocking action results in pronounced antihypertensive and weak sympatholytic activities in experimental animals . The compound’s interaction with its targets leads to changes in the physiological responses of the organism, primarily affecting blood pressure regulation .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3.ClH/c1-25-15-5-3-2-4-14(15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAKVVBCJBXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)


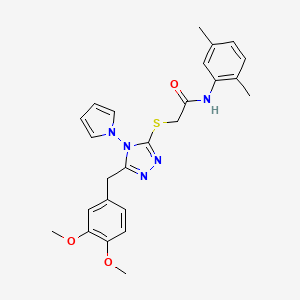
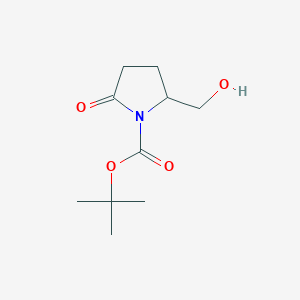
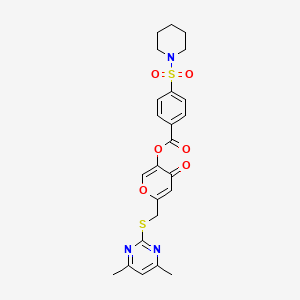
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2845322.png)
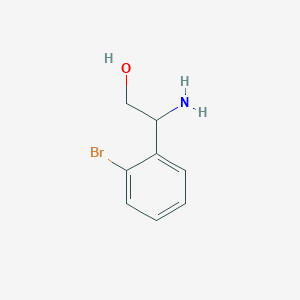
![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine](/img/structure/B2845325.png)
![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)
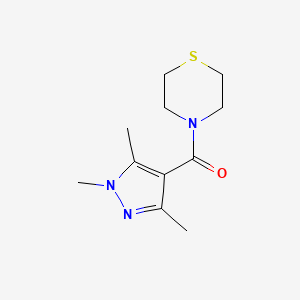

![methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2845329.png)